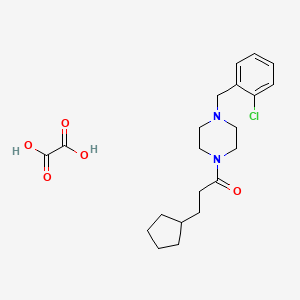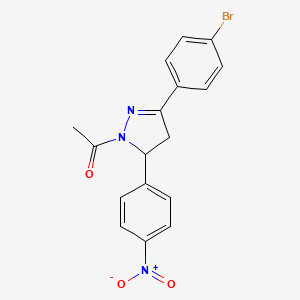
1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate
Vue d'ensemble
Description
1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a complex process and has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate involves its binding to specific receptors in the brain and central nervous system. This binding leads to the modulation of neurotransmitter release and the regulation of neuronal activity, resulting in various physiological effects.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate has been found to have various biochemical and physiological effects, including the modulation of pain perception, the regulation of mood and behavior, and the improvement of cognitive function. These effects have made it a promising candidate for the development of new drugs and therapies for various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate for lab experiments is its unique mechanism of action, which allows researchers to study specific neurotransmitter systems and neuronal pathways. However, its complex synthesis process and limited availability can pose significant limitations for its use in lab experiments.
Orientations Futures
There are several future directions for research involving 1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate, including:
1. The development of new drugs and therapies for various neurological and psychiatric disorders based on its unique biochemical and physiological effects.
2. The exploration of its potential as a tool for studying specific neurotransmitter systems and neuronal pathways.
3. The investigation of its potential as a diagnostic tool for various neurological and psychiatric disorders.
4. The optimization of its synthesis process to improve its availability and reduce its cost.
Conclusion
1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate is a promising compound with unique biochemical and physiological effects. Its potential applications in various scientific research areas make it a valuable tool for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and explore its potential in various research applications.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-cyclopentylpropan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O.C2H2O4/c20-18-8-4-3-7-17(18)15-21-11-13-22(14-12-21)19(23)10-9-16-5-1-2-6-16;3-1(4)2(5)6/h3-4,7-8,16H,1-2,5-6,9-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTFJPBAWXPYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-ethoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4015003.png)
![10-acetyl-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015013.png)

![N-[3-(1-azepanylsulfonyl)phenyl]-4-chloro-N-(difluoromethyl)benzenesulfonamide](/img/structure/B4015026.png)

![1-(3-methoxybenzoyl)-4-[4-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4015048.png)

![3-(2-chlorophenyl)-2-[4-(dimethylamino)-3-nitrophenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015078.png)
![N-{2-[4-(2-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4015091.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone](/img/structure/B4015099.png)
![1-(4-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4015100.png)
![1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4015105.png)
![3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one sulfate](/img/structure/B4015111.png)
![1-[4-(methylthio)benzyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4015112.png)